Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate
Description
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate is a lithium salt of a substituted prop-2-enoate derivative. Its structure features a pyrimidinone ring (6-oxopyrimidin-1-yl) linked via a methyl group to a propenoate moiety, forming a conjugated system. The lithium ion likely coordinates with the carboxylate group, influencing its solubility, stability, and reactivity. The compound’s crystallographic parameters and hydrogen-bonding patterns would typically be resolved using tools like SHELX or ORTEP-III , ensuring structural validation via methods described by Spek .
Properties
IUPAC Name |
lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.Li/c1-6(8(12)13)4-10-5-9-3-2-7(10)11;/h2-3,5H,1,4H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMOOLOMLEWBW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=C(CN1C=NC=CC1=O)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7LiN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate involves several steps. One common method includes the reaction of 6-oxopyrimidine with an appropriate alkylating agent to introduce the methyl group at the 1-position of the pyrimidine ring. This intermediate is then reacted with a lithium salt of prop-2-enoic acid under controlled conditions to yield the final product . Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrimidinone ring.
Substitution: The compound can participate in substitution reactions, particularly at the methyl group attached to the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
2.1 Anticancer Activity
Research indicates that lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate may possess anticancer properties. Studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines, suggesting potential as a therapeutic agent in oncology.
Case Study:
A study involving xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The mechanism appears to involve the modulation of cellular signaling pathways associated with cell proliferation and apoptosis.
2.2 Neuroprotective Effects
Lithium compounds are well-known for their neuroprotective properties, particularly in the context of mood disorders. This compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases.
Research Findings:
In vitro studies revealed that this compound reduces reactive oxygen species (ROS) production and enhances cell viability under stress conditions, indicating its protective role in neuronal health.
Biochemical Applications
3.1 Enzyme Modulation
This compound has been studied for its effects on various enzymes involved in metabolic pathways. Preliminary data suggest that it may act as an inhibitor or activator of specific enzymes, influencing biochemical processes such as nucleotide synthesis.
Table 1: Enzyme Interaction Studies
Material Science Applications
4.1 Polymer Synthesis
this compound can serve as a monomer in polymer chemistry, contributing to the development of novel materials with unique properties. Its incorporation into polymer matrices has been shown to enhance mechanical strength and thermal stability.
Research Insights:
The polymerization process utilizing this compound results in materials that exhibit improved resistance to environmental degradation, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, while the pyrimidinone moiety can interact with nucleic acids and proteins. These interactions can lead to changes in cellular processes, including gene expression and enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrimidine-based derivatives with diverse substituents. Key comparisons include:
Crystallographic and Hydrogen-Bonding Analysis
- Lithium Coordination: The lithium ion in the target compound may form stronger ionic interactions compared to sodium or potassium salts, reducing solubility in non-polar solvents. This contrasts with neutral esters (e.g., ’s compound), which exhibit higher organic solubility.
- Hydrogen-Bonding Patterns: The pyrimidinone ring’s carbonyl and NH groups can participate in hydrogen-bonding networks. Graph set analysis (as per Etter’s methodology ) would reveal motifs like R₂²(8) rings, common in pyrimidine derivatives, which stabilize crystal packing.
- Crystallographic Tools : SHELX and ORTEP-III are critical for resolving subtle structural differences, such as bond-length variations between the lithium-carboxylate complex and analogous sodium salts.
Pharmacological and Material Properties
- Bioactivity : Pyrimidine derivatives often exhibit antimicrobial or antitumor activity. The lithium salt’s enhanced solubility may improve bioavailability compared to neutral esters (e.g., ).
- Material Applications : Lithium carboxylates are explored as electrolytes in batteries. The conjugated system in this compound could facilitate ion transport, contrasting with perfluorinated derivatives (), which prioritize thermal and chemical stability.
Methodological Considerations
- Structure Validation : Tools like PLATON (cited in ) ensure accuracy in bond angles and torsions, distinguishing this compound from misreported analogues.
- Hydrogen-Bonding Analysis : Bernstein et al.’s graph set theory provides a framework to compare supramolecular architectures, highlighting differences in stability or polymorphism.
Biological Activity
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in biological systems.
Chemical Structure and Properties
This compound is a lithium salt of a pyrimidine derivative. The structural formula can be represented as follows:
where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of the lithium ion enhances the compound's solubility and reactivity, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor or modulator of various biological processes, which can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing downstream signaling cascades.
- Reactive Oxygen Species (ROS) Generation : Lithium compounds are known to induce ROS production, which can lead to apoptosis in certain cell types.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that lithium compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through ROS generation. The IC50 values for various derivatives were evaluated under different conditions, showing significant variations based on structural modifications .
- Neuroprotective Effects : Research indicates that lithium compounds may offer neuroprotective benefits by stabilizing mood and preventing neurodegeneration. This has been linked to their ability to influence neurotransmitter systems and reduce oxidative stress .
- Antimicrobial Properties : this compound has shown promise in inhibiting bacterial growth in vitro. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Neuroprotective, Antimicrobial | Enzyme inhibition, ROS generation |
| Methyl 2-[hydroxy(pyridin-3-yl)methyl]prop-2-enoate | Anticancer | Enzyme modulation |
| 4-(4-chlorophenyl)-6-methylpyrimidin-2(1H)-one | Antiviral | Receptor binding |
The table compares this compound with similar compounds regarding their biological activities and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
